8-Methylquinoline-5-boronic acid

Vue d'ensemble

Description

8-Methylquinoline-5-boronic acid is a boronic acid derivative with the molecular formula C10H10BNO2 . It is a reactant involved in various chemical reactions such as C-H and C-S bond activations, synthesis of pyridazine via sequential amination / Suzuki coupling / alkylation reactions, and Suzuki-Miyaura coupling reactions for synthesis of biaryl monophosphorus ligands, fused tricyclic oxa-quinolones, or substituted β-amino acids .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . The synthetic processes used to obtain these active compounds are relatively simple and well known . The synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks has been performed on a nanomole scale with high synthesis success rates .

Molecular Structure Analysis

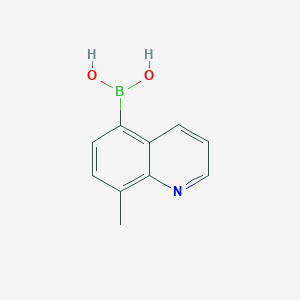

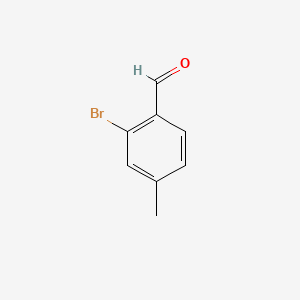

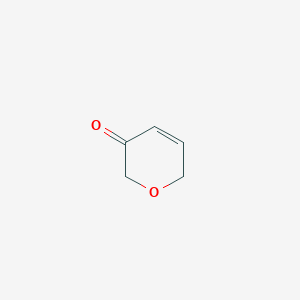

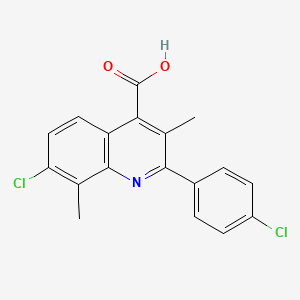

The molecular structure of 8-Methylquinoline-5-boronic acid consists of a quinoline ring with a methyl group at the 8th position and a boronic acid group at the 5th position .

Chemical Reactions Analysis

Boronic acids, including 8-Methylquinoline-5-boronic acid, are involved in various chemical reactions. They are used as reactants in C-H and C-S bond activations, synthesis of pyridazine via sequential amination / Suzuki coupling / alkylation reactions, and Suzuki-Miyaura coupling reactions for synthesis of biaryl monophosphorus ligands, fused tricyclic oxa-quinolones, or substituted β-amino acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Methylquinoline-5-boronic acid include a molecular weight of 187.01 g/mol . More detailed properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptor count, hydrogen bond donor count, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume can be found on ChemSpider .

Applications De Recherche Scientifique

- Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions in these fields .

- Boronic acids have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

- The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

- Boronic acids are used in the development of reversible click chemistries .

- These chemistries have applications in medicinal chemistry, biomedical devices, and material chemistry .

- The mechanism of reversible kinetics is highlighted, which is crucial for these applications .

- Boronic acids are increasingly utilized in diverse areas of research, including sensing applications .

- The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications .

- These sensing applications can be homogeneous assays or heterogeneous detection .

Chemical Biology and Supramolecular Chemistry

Medicinal Chemistry and Biomedical Devices

Sensing Applications

- Boronic acids interact with proteins, allowing for their manipulation and cell labelling .

- This interaction is particularly growing and has been used for electrophoresis of glycated molecules .

- Boronic acids have been used in separation technologies .

- This is due to their key interaction with diols .

Biological Labelling and Protein Manipulation

Separation Technologies

Controlled Release of Insulin

- Boronic acids have been used as the building block for a diverse range of sensing systems .

- This has been a central theme for several review papers during the course of 2013 .

- Boronic acids have been used as biochemical tools for various purposes, including the interference in signalling pathways and enzyme inhibition .

Synthetic Receptors for Low Molecular Compounds

Interference in Signalling Pathways and Enzyme Inhibition

Cell Delivery Systems

Safety And Hazards

8-Methylquinoline-5-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Orientations Futures

The future directions of research on boronic acids, including 8-Methylquinoline-5-boronic acid, involve extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly . The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules has been investigated . This paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .

Propriétés

IUPAC Name |

(8-methylquinolin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFARJKOFXMGAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=NC2=C(C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405824 | |

| Record name | 8-Methylquinoline-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylquinoline-5-boronic acid | |

CAS RN |

1025010-58-5 | |

| Record name | B-(8-Methyl-5-quinolinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025010-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methylquinoline-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)